N-(but-3-yn-1-yl)cinnamamide is a synthetic organic compound classified within the group of cinnamamides, characterized by the presence of a cinnamoyl group attached to an amide. This compound is notable for its potential biological activities and applications across various fields, including chemistry, biology, medicine, and industry. The chemical structure is defined by its molecular formula and its unique identifier is 1395045-38-1. The compound's synthesis typically involves the reaction of cinnamic acid derivatives with but-3-yn-1-amine, indicating its relevance in organic synthesis and medicinal chemistry.
The synthesis of N-(but-3-yn-1-yl)cinnamamide commonly employs a condensation reaction between cinnamic acid and but-3-yn-1-amine. This process is facilitated by coupling reagents such as dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine. The reaction is generally conducted in organic solvents such as dichloromethane at room temperature, which aids in achieving optimal yields.
For industrial-scale production, continuous-flow microreactors can enhance the efficiency and yield of this synthesis method, utilizing methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM.
N-(but-3-yn-1-yl)cinnamamide features a linear alkyne chain connected to a cinnamamide moiety. The structural formula can be represented as follows:
The compound exhibits distinct functional groups:
Spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy are typically employed to characterize the compound's structure .
N-(but-3-yn-1-yl)cinnamamide can undergo various chemical reactions, including:
The following conditions are typically employed for these reactions:
N-(but-3-yn-1-yl)cinnamamide is typically a solid at room temperature with specific melting and boiling points dependent on purity. Its solubility characteristics may vary based on solvent polarity.
This compound possesses notable stability due to its amide bond but can undergo transformations under specific conditions (e.g., oxidation or reduction). Its reactivity profile makes it suitable for further derivatization in synthetic applications .
N-(but-3-yn-1-yl)cinnamamide has potential applications in various scientific areas:
The ongoing research into cinnamide derivatives continues to explore their full potential in drug discovery and development, particularly concerning their antiproliferative effects against various cancer cell lines .
The synthesis of N-(but-3-yn-1-yl)cinnamamide typically employs a multi-step approach initiated by the activation of cinnamic acid derivatives. A representative protocol involves EDAC-mediated coupling between cinnamoyl chloride and but-3-yn-1-amine under Schotten-Baumann conditions. This method yields the target cinnamamide in moderate to high yields (65-85%) while preserving the terminal alkyne functionality crucial for downstream modifications [1]. Alternative routes utilize in situ activation of cinnamic acid using carbodiimide reagents (e.g., DCC) in anhydrous dichloromethane, followed by nucleophilic attack by the aliphatic alkyne-containing amine. Purification is typically achieved via silica gel chromatography, with structural confirmation through HRMS, ¹H/¹³C NMR, and FT-IR spectroscopy (characteristic amide C=O stretch at 1640-1670 cm⁻¹ and alkyne C≡C stretch at 2100-2260 cm⁻¹) [1] [6].
For advanced derivatives, sequential CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) protocols are employed post-amide formation. This allows the installation of 1,2,3-triazole rings onto the terminal alkyne of N-(but-3-yn-1-yl)cinnamamide, enhancing structural complexity for biological evaluation. Reactions proceed with benzyl azides or 3-azidocoumarins under catalytic Cu(I) conditions (CuSO₄/sodium ascorbate), affording triazole-adducts in yields ranging from 30-81% depending on azide electronics [1].
Table 1: Representative Multi-Step Synthetic Protocols for N-(but-3-yn-1-yl)cinnamamide Derivatives
Step | Reagents/Conditions | Key Intermediate/Product | Yield Range | Characterization |
---|---|---|---|---|
Amide Bond Formation | EDAC, DCM, rt, 12h | N-(but-3-yn-1-yl)cinnamamide | 65-85% | ¹H NMR (δ 7.6-7.8: d, =CH-; δ 6.5-6.7: d, =CH-; δ 4.1: t, -NCH₂-) |
Terminal Alkyne Modification | CuSO₄, Sodium Ascorbate, Ar-N₃, H₂O/tBuOH | 1,4-Disubstituted Triazole Adducts | 30-81% | HRMS (M+H⁺), ¹³C NMR (δ 144-146: Triazole C; δ 122-125: ≡C-) |
Catalytic methodologies for constructing the cinnamamide scaffold prioritize atom economy and functional group tolerance. Transition metal catalysis, particularly Au(III) complexes, facilitates regioselective additions to the alkyne terminus during downstream modifications, though less commonly for the amidation itself [7]. For the core amide bond, reductive amination strategies offer an alternative when aldehydes replace cinnamic acid derivatives. Sodium cyanoborohydride (NaBH₃CN) in acidic media (e.g., HCl/MeOH) efficiently reduces pre-formed hydrazones or imines derived from cinnamaldehydes and propargylamines, yielding N-alkylcinnamamides like N-(but-3-yn-1-yl)cinnamamide with minimized over-reduction byproducts [6].
Lewis acid catalysis enhances electrophilic activation during amidation. BF₃·OEt₂ efficiently promotes couplings between cinnamic acids and sterically hindered alkynyl amines under mild conditions. Additionally, Fe(II)/perester systems enable radical-based alkylations adjacent to the amide carbonyl, though these are more relevant to dihydroquinolinone synthesis from N-arylcinnamamides than to N-(but-3-yn-1-yl)cinnamamide itself [2]. Recent advances highlight photoredox catalysis for decarboxylative amidation, potentially applicable for cinnamic acid derivatives, though specific examples with alkynyl amines remain underexplored.
Table 2: Catalytic Methods for Amidation and Alkyne Functionalization
Catalytic System | Reaction Type | Substrate Scope | Advantages | Limitations |
---|---|---|---|---|
EDAC/DCC | Carbodiimide-Mediated Coupling | Broad (electron-rich/poor cinnamic acids) | High chemoselectivity, mild conditions | Stoichiometric reagent, racemization risk |
NaBH₃CN/H⁺ (Reductive Amination) | Hydrazone Reduction | Cinnamaldehydes + alkynylamines | Avoids acyl chloride, functional group tolerance | Requires pre-formation of imine |
Cu(I) (CuAAC) | Click Chemistry on Terminal Alkyne | Azides of diverse complexity | High regioselectivity, biocompatible | Requires purification from copper |
Precise regiocontrol is paramount for diversifying N-(but-3-yn-1-yl)cinnamamide. Key strategies include:
Cinnamoyl Double Bond Isomerization: Photocatalytic systems using organocatalysts like (−)-riboflavin under visible light (402 nm) enable highly Z-selective isomerization (up to 99:1 Z:E). This mimics retinal biochemistry and provides access to thermodynamically less stable Z-cinnamamide isomers, significantly altering steric and electronic profiles. Selectivity arises from polarization effects and increased activation barriers for Z-isomer reversion [8].
Electrophilic Additions to Alkyne: The terminal alkyne undergoes regioselective hydrofunctionalization. Au(III) catalysts (e.g., NaAuCl₄·2H₂O), often with oxidants like Selectfluor, promote anti-Markovnikov additions or cyclizations. For instance, reacting N-(but-3-yn-1-yl)cinnamamide with sulfenylating agents (N-(arylthio)succinimides) under BF₃·OEt₂ catalysis yields β-arylthio-substituted adducts via electrophilic addition, directing subsequent cyclization pathways [1] [7].
Directed C–H Functionalization: The amide carbonyl can act as a directing group for ortho-functionalization of the cinnamoyl aryl ring under transition metal catalysis (e.g., Pd(II), Ru(II)). While less explored specifically for N-(but-3-yn-1-yl)cinnamamide, methodologies for N-aryl cinnamamides demonstrate potential for installing halogens, alkyl, or aryl groups ortho to the amide, modulating steric bulk and electronic properties [2].
Hybridization expands the pharmacological potential of N-(but-3-yn-1-yl)cinnamamide by integrating bioactive heterocycles:
Triazole Formation via CuAAC: As noted (Section 1.1), the terminal alkyne readily undergoes CuAAC with azides. This installs diverse 1,2,3-triazole pharmacophores known for hydrogen bonding, dipole interactions, and metabolic stability. Benzyl azides bearing electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃), or complex azides like 3-azidocoumarins, generate hybrid structures. The resultant 1,4-disubstituted triazoles significantly influence antiproliferative or antimetastatic activities in cellular models, demonstrating the impact of hybridization [1] [3].
Bis-Hybrid Architectures: Symmetrical bis-cinnamamide-triazole structures are synthesized using bis-azides (e.g., derived from p-xylylene derivatives or polyethylene glycol diamines) reacting with two equivalents of N-(but-3-yn-1-yl)cinnamamide. These bis-hybrids often exhibit enhanced biological activity compared to monomers due to multivalency effects or improved target engagement, as evidenced by potent antiproliferative effects in melanoma cells [1].
Fused Heterocycle Construction: Intramolecular cyclizations offer access to complex nitrogen heterocycles. Under oxidative conditions (e.g., Oxone, AgNO₃/K₂S₂O₈), N-aryl analogs of cinnamamides undergo radical or electrophilic cyclizations to dihydroquinolinones. While direct examples with N-(but-3-yn-1-yl)cinnamamide are limited, its alkynyl chain could potentially engage in analogous radical cyclization cascades or gold-catalyzed hydroaminations to form fused tricyclic systems [2] [7].
Table 3: Hybridization Strategies for N-(but-3-yn-1-yl)cinnamamide
Hybridization Approach | Connecting Unit/Reaction | Integrated Pharmacophore | Structural Motif Generated | Potential Impact |
---|---|---|---|---|
CuAAC (Click Chemistry) | 1,2,3-Triazole ring | Benzyl groups, Coumarins, Sugars | Cinnamamide-Triazole-Aryl/Coumarin | Enhanced anticancer activity, improved solubility |
Bis-Hybridization | Bis-azide + Two Cinnamamide Alkynes | Symmetrical Triazole or Spacer-Linked Dimers | Bis(cinnamamide)-triazole or Bis(triazole)-cinnamamide | Multivalency, increased target affinity |
Intramolecular Cyclization | Radical or Electrophilic Initiation | Tetrahydroquinoline, Dihydrothiazole | Fused Polycyclic Cinnamamide Derivatives | Modulation of bioactivity & pharmacokinetics |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7